1-Tert-butyl-4-hydroxypyrrolidin-2-one
Description
1-Tert-butyl-4-hydroxypyrrolidin-2-one is a pyrrolidinone derivative characterized by a hydroxyl group at the C4 position and a bulky tert-butyl substituent on the nitrogen atom.
Properties
IUPAC Name |
1-tert-butyl-4-hydroxypyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)9-5-6(10)4-7(9)11/h6,10H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBVIZZCFCOZTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-tert-butyl-4-hydroxypyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of tert-butylamine with succinic anhydride, followed by cyclization and subsequent hydroxylation . The reaction conditions typically include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-Tert-butyl-4-hydroxypyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-tert-butyl-4-oxopyrrolidin-2-one.
Reduction: The carbonyl group in the oxidized form can be reduced back to the hydroxyl group using reducing agents such as sodium borohydride.
Scientific Research Applications
1-Tert-butyl-4-hydroxypyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at C4 and N1 Positions
1-Allyl-4-((tert-butyldiphenylsilyl)oxy)-5-(2-oxo-2-phenylethyl)pyrrolidin-2-one ()
- Structural Differences :
- The C4 hydroxyl group in the target compound is replaced with a tert-butyldiphenylsilyloxy (TBDPS) group, enhancing steric bulk and lipophilicity.
- The N1 position features an allyl group instead of tert-butyl.
- Synthetic Methodology: Synthesized via a silyl enol ether intermediate under HNTf₂ catalysis in anhydrous CH₃CN, achieving full conversion in 24 hours . Characterization includes NMR, IR, and HRMS data, confirming regioselectivity and purity.
1-Tert-butyl-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one ()
- The ethyl group on the benzimidazole nitrogen adds conformational flexibility.
- Implications :
1-Tert-butyl-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone ()
- Structural Differences: A methoxyphenoxyethyl chain is appended to the benzimidazole group, increasing molecular complexity and hydrophobicity.
- Physical Properties :
Comparative Physicochemical Properties
Biological Activity
1-Tert-butyl-4-hydroxypyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesis, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its pyrrolidine ring, which is substituted with a tert-butyl group and a hydroxyl group. This structure contributes to its unique chemical properties and biological interactions.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that related pyrrolidine derivatives can scavenge free radicals effectively, suggesting that this compound may also possess similar antioxidant capabilities. The antioxidant activity can be quantified using various assays such as DPPH and ABTS, which measure the ability to neutralize free radicals.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| This compound | TBD | TBD |
| Related Pyrrolidine Derivative | 200 | 150 |
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects, particularly against neurotoxic agents like amyloid-beta (Aβ) peptides, which are implicated in Alzheimer’s disease. In vitro studies have demonstrated that related compounds can inhibit Aβ aggregation and reduce oxidative stress in neuronal cells.
Case Study: Neuroprotection Against Aβ Toxicity
In experiments where astrocytes were treated with Aβ, the presence of pyrrolidine derivatives improved cell viability significantly compared to controls. This indicates a protective mechanism potentially mediated through antioxidant pathways.
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. Research shows that related compounds can modulate inflammatory cytokines such as TNF-α and IL-6. The ability to reduce these markers suggests that this compound may help mitigate inflammatory responses in various pathological conditions.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 80 |
| IL-6 | 120 | 60 |
The biological activity of this compound may be attributed to its interaction with specific cellular receptors and pathways involved in oxidative stress and inflammation regulation. Its hydroxyl group likely plays a crucial role in mediating these interactions.
Pharmacological Implications
The potential therapeutic applications of this compound span across neurodegenerative diseases, inflammatory disorders, and possibly even cancer therapy due to its ability to modulate oxidative stress and inflammation.
Future Directions:
Further research is warranted to elucidate the precise mechanisms by which this compound exerts its effects. Long-term studies focusing on in vivo models will be essential to confirm its efficacy and safety profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
